Streptidine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Streptidine and its derivatives involves complex reactions that yield biologically active compounds. A notable study details the synthesis of a Streptidine-Pt(II)Cl4 compound, highlighting the reaction of Streptidine sulfate with K2PtCl4 to produce a sparingly soluble hydrated compound, which is then characterized through various spectroscopic techniques (Aliaga-Alcalde et al., 2009). Another research effort focuses on the stereoselective synthesis of Streptopyrrolidine, a derivative, showcasing the versatility and complexity of Streptidine-based compounds' synthesis processes (Mohapatra et al., 2011).

Molecular Structure Analysis

Molecular structure analysis provides insights into the unique configurations of Streptidine compounds. The structural elucidation of Streptopyrrolidine, a benzyl pyrrolidine derivative isolated from a marine-derived Streptomyces, is achieved through extensive 2D NMR and mass spectroscopic analyses, revealing its significant anti-angiogenesis activity (Shin et al., 2008). Such detailed analyses are critical for understanding the biological activities of Streptidine derivatives.

Chemical Reactions and Properties

Streptidine's chemical reactions and properties are central to its biological activity. Coordination compounds derived from the interaction of Streptomycin and various salts were studied, providing insights into the bonding properties and structural arrangement of Streptidine-containing compounds (Barba-Behrens et al., 1990). These compounds' characterization through spectroscopy and NMR in solution enhances our understanding of Streptidine's chemical behavior.

Physical Properties Analysis

Investigations into the physical properties of Streptidine compounds, such as their solubility, crystallinity, and thermal stability, are essential for their application in pharmaceuticals and other fields. The synthesis and characterization of a novel platinum compound involving Streptidine provides valuable data on these physical properties, contributing to our comprehensive understanding of the compound's characteristics (Aliaga-Alcalde et al., 2009).

Chemical Properties Analysis

The chemical properties of Streptidine, including its reactivity with other compounds and its role in forming complex structures, are crucial for its biological activity and applications. Detailed studies on coordination compounds and their synthesis elucidate the versatile chemical nature of Streptidine, showcasing its potential in creating biologically active molecules (Barba-Behrens et al., 1990).

Wissenschaftliche Forschungsanwendungen

Biological Activity of Streptidine Compounds : Streptidine serves as the cationic sugar component of streptomycin. A novel platinum compound of streptidine exhibits biological activity in cytotoxic assays, antimicrobial studies, DNA titration, and fluorescence in vitro experiments (Aliaga-Alcalde et al., 2009).

Diabetes Research and Antidiabetic Therapies : Streptozotocin (STZ), derived from streptidine, is widely used in experimental models to induce diabetes in animals. This facilitates the study of diabetogenic mechanisms and the evaluation of novel antidiabetic therapies (Goyal et al., 2016).

Experimental Models of Diabetes : STZ is employed to produce models of type 1 and type 2 diabetes mellitus in mice and rats, providing a platform for diabetes research (Furman, 2015).

Understanding Pathogenesis of Infectious Disease : Research on Streptococcus pneumoniae, related to streptidine, has led to significant advances in understanding the pathogenesis of infectious diseases, developing important staining techniques, and studying bacterial capsules in resistance to phagocytosis (Watson et al., 1993).

Ototoxicity and Antibiotic Effects : Streptidine, as a metabolic derivative of streptomycin, is vestibulotoxic in rats and can contribute to ototoxicity after prolonged antibiotic administration (Granados & Meza, 2005).

Streptomycin Biosynthesis : In Streptomyces griseus, streptidine plays a role in the cell wall structure and is essential for the production of streptomycin (Barabás & Szabó, 1968).

Genomic Stability Effects : Streptozotocin can affect genomic stability in normal and pathological cells, making it a critical tool in genetic research (Błasiak et al., 2004).

Wirkmechanismus

Target of Action

Streptidine, a component of the antibiotic Streptomycin, primarily targets the bacterial ribosome . More specifically, it binds to the small 16S rRNA of the 30S ribosomal subunit . The 30S ribosomal subunit plays a crucial role in protein synthesis, making it a key target for the action of Streptidine .

Mode of Action

Streptidine functions as a protein synthesis inhibitor . By binding to the 30S ribosomal subunit, it interferes with the binding of formyl-methionyl-tRNA to the 30S subunit . This interaction disrupts protein synthesis, leading to mistranslation and elimination of proofreading . As a result, the bacterial cell is unable to produce essential proteins, which ultimately leads to bacterial death .

Biochemical Pathways

The primary biochemical pathway affected by Streptidine is the protein synthesis pathway in bacterial cells . By binding to the 30S ribosomal subunit, Streptidine disrupts the translation process, preventing the formation of new proteins . This disruption can have downstream effects on various cellular processes that rely on these proteins, leading to the death of the bacterial cell .

Pharmacokinetics

The pharmacokinetic properties of Streptidine, as part of Streptomycin, include a bioavailability of 84% to 88% when administered intramuscularly . The elimination half-life is approximately 5 to 6 hours, and it is primarily excreted by the kidneys . These properties impact the drug’s bioavailability and determine the appropriate route of administration.

Result of Action

The primary result of Streptidine’s action is the inhibition of protein synthesis, leading to bacterial cell death . This makes Streptidine, as a component of Streptomycin, a potent bactericidal antibiotic. It is particularly effective against a broad spectrum of bacteria, including those that are multi-drug resistant .

Action Environment

The action of Streptidine can be influenced by various environmental factors. For instance, the expression of resistance genes in bacteria is often tightly controlled and dependent on environmental conditions . Additionally, the efficacy of Streptidine can be affected by the presence of other antibiotics, as it is often used in combination with other agents for the empirical treatment of severe infections .

Zukünftige Richtungen

Therapeutic peptides, including streptidine, have made great progress in the last decade thanks to new production, modification, and analytic technologies . A wide variety of natural and modified peptides have been obtained and studied, covering multiple therapeutic areas . Future developments in therapeutic peptides are expected to continue to advance this field .

Eigenschaften

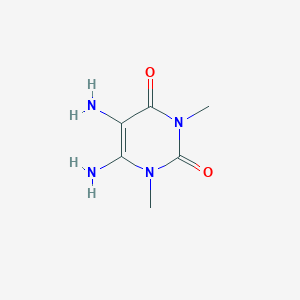

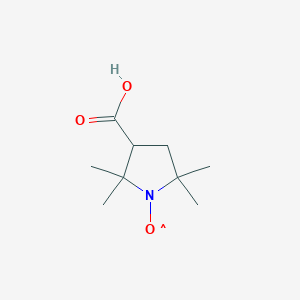

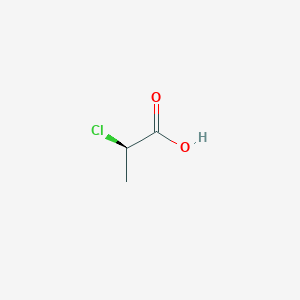

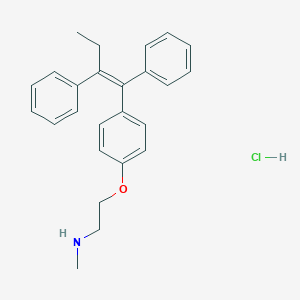

IUPAC Name |

2-[(1S,3R,4S,6R)-3-(diaminomethylideneamino)-2,4,5,6-tetrahydroxycyclohexyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N6O4/c9-7(10)13-1-3(15)2(14-8(11)12)5(17)6(18)4(1)16/h1-6,15-18H,(H4,9,10,13)(H4,11,12,14)/t1-,2+,3?,4+,5-,6? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXMXWJPFIDEMT-XGNJAFTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)O)O)N=C(N)N)O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C([C@H]([C@@H](C1O)N=C(N)N)O)O)O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501018976 | |

| Record name | Streptidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Streptidine | |

CAS RN |

85-17-6 | |

| Record name | Streptidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Streptidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STREPTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DN7462S5BR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does streptidine contribute to the antibiotic activity of streptomycin?

A1: [, , ] While streptidine itself doesn't possess antibiotic properties, it plays a crucial role in the binding of streptomycin to its target, the bacterial ribosome. Specifically, streptidine interacts with the 30S ribosomal subunit, leading to the inhibition of protein synthesis and ultimately bacterial death.

Q2: Can you elaborate on the structural characteristics of streptidine?

A2: [, , ] Streptidine is a meso form of 1,3-diguanidino-2,4,5,6-tetrahydroxycyclohexane.

Q3: Are there spectroscopic data available to characterize streptidine?

A3: While the provided research papers primarily focus on biosynthesis and biological effects, spectroscopic data like NMR and IR would be crucial for complete structural elucidation.

Q4: Is there information available on the stability of streptidine under different conditions?

A4: [, ] The provided research primarily focuses on streptidine's role in streptomycin biosynthesis and its biological effects. Further studies are needed to assess its stability under various conditions such as pH, temperature, and exposure to light and oxygen.

Q5: What are the potential challenges in formulating streptidine for various applications?

A5: [] Formulation challenges would depend on the intended application. Being a highly polar molecule due to its multiple hydroxyl and guanidino groups, solubility and stability in various formulations would be key considerations.

Q6: Does streptidine exhibit any catalytic properties?

A6: [] The research primarily focuses on streptidine's role as a structural component of streptomycin. There's no mention of independent catalytic properties.

Q7: What is known about the structure-activity relationship (SAR) of the streptidine moiety in streptomycin?

A7: [] Modifications to the guanidino groups of streptidine significantly impact streptomycin's activity. Replacing both guanidino groups with amino, ureido, or aminopyrimidine moieties resulted in decreased activity against Escherichia coli. Interestingly, bluensomycin, a naturally occurring streptomycin analog with a carbamoyl group replacing one guanidino group, retains antibacterial activity. [, ]

Q8: Are there specific analytical methods for detecting and quantifying streptidine?

A8: [] The research mentions high-performance liquid chromatography (HPLC) as a method to detect streptidine in biological samples. [] Additional analytical techniques could include mass spectrometry and various spectroscopic methods.

Q9: What is known about the pharmacokinetics and pharmacodynamics (PK/PD) of streptidine?

A9: [] The provided research primarily focuses on streptidine's role in streptomycin. As a component of the antibiotic, its PK/PD properties would be intertwined with those of streptomycin. Independent studies would be needed to elucidate the absorption, distribution, metabolism, and excretion of streptidine.

Q10: Are there known mechanisms of resistance associated with streptidine?

A10: [, ] Bacterial resistance to aminoglycosides, including streptomycin, primarily arises from enzymatic modifications of the antibiotic molecule. While resistance mechanisms generally target the aminoglycoside as a whole, modifications to the streptidine moiety could potentially impact resistance development. Further research is needed to explore this.

Q11: Is there any information available on the toxicity of streptidine?

A11: [, ] The research primarily focuses on streptomycin. While streptidine is a component of streptomycin, its independent toxicity profile hasn't been extensively studied.

Q12: Have there been attempts to develop specific drug delivery systems for streptidine?

A12: [] The research focuses on streptidine as part of streptomycin. Drug delivery strategies would likely focus on the antibiotic molecule as a whole.

Q13: What is the environmental impact and degradation pathway of streptidine?

A13: [, ] The research primarily focuses on streptidine's role in streptomycin. Assessing the environmental impact would require dedicated studies on its degradation pathway and potential effects on ecosystems.

Q14: Does streptidine elicit any immunological responses?

A14: [] The research doesn't mention any studies on the immunogenicity of streptidine.

Q15: Are there known interactions between streptidine and drug transporters or metabolizing enzymes?

A15: [, ] The research focuses on streptidine as a part of streptomycin. Information on specific interactions with drug transporters or metabolizing enzymes would require dedicated studies.

Q16: What is the biocompatibility and biodegradability of streptidine?

A16: [] Limited information is available on the biocompatibility and biodegradability of streptidine. As a naturally occurring compound, it is likely to be biodegradable, but further research is needed to confirm this and assess its compatibility with biological systems for potential applications beyond its role in streptomycin.

Q17: Are there any known alternatives or substitutes for streptidine in streptomycin or other applications?

A17: [] The research doesn't explicitly mention alternatives for streptidine. Exploring alternative molecules that can mimic its function in binding to the bacterial ribosome could be a potential area for future research.

Q18: Can you provide a historical context for the discovery and research on streptidine?

A18: [] The discovery of streptidine is closely tied to the discovery of streptomycin in 1944 by Waksman. Since then, research has focused on understanding its biosynthesis and its role in the antibiotic activity of streptomycin.

Q19: How do cross-disciplinary approaches contribute to research on streptidine?

A19: [] Understanding streptidine requires a multidisciplinary approach involving biochemistry, microbiology, organic chemistry, and computational chemistry. Combining these disciplines could lead to developing novel antibiotics or understanding resistance mechanisms.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,5,6-Trimethylimidazo[4,5-b]pyridin-2-amine](/img/structure/B14756.png)

![6-Amino-5-[(cyclopentanecarbonyl)amino]-1,3-dimethyl Uracil](/img/structure/B14759.png)